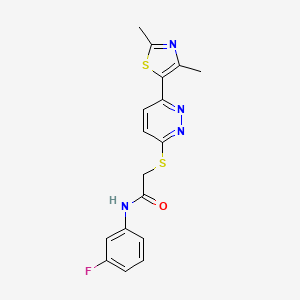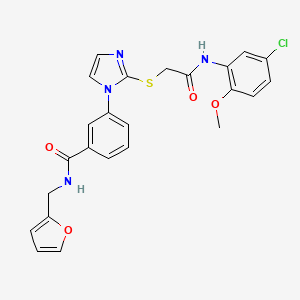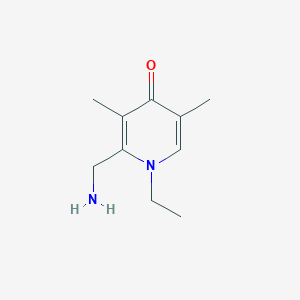
2-(Aminomethyl)-1-ethyl-3,5-dimethylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “2-(Aminomethyl)-1-ethyl-3,5-dimethylpyridin-4(1H)-one” belong to a class of organic compounds known as amines. They contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, or condensation. For instance, aminomethyl benzimidazole complexes can be synthesized through a series of reactions involving elemental analysis, spectroscopy, and thermal analysis .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like FTIR, NMR, and UV-Vis spectroscopy. These techniques provide information about the functional groups present in the molecule and their spatial arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, protodeboronation of pinacol boronic esters has been reported in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, density, and molar mass .Scientific Research Applications
Catalytic Activities
Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands, derived from precursors including 2-(aminomethyl)pyridine variants, demonstrate catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions. This showcases the potential of such complexes in facilitating catalytic reactions with applications in organic synthesis and industrial processes (Mejuto et al., 2015).
Hydrogenation Mechanisms
The ligand 2-(aminomethyl)pyridine activates ruthenium complexes for catalytic hydrogenation of ketones, illustrating the role of pyridyl groups in enhancing catalytic efficiency through well-defined catalysts. This indicates the potential for designing more effective catalysis systems for hydrogenation reactions, contributing to advancements in green chemistry and sustainable industrial practices (Hadžović et al., 2007).
Photochemical Dimerization
2-Aminopyridines, including derivatives of 2-(aminomethyl)pyridine, undergo photochemical dimerization, resulting in compounds with unique chemical and physical properties. This process can be applied in the development of new materials and the study of molecular dimerization mechanisms, contributing to fields such as materials science and photophysics (Taylor & Kan, 1963).
Metalation and Complex Formation
Metalation of (tert-Butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc and subsequent reactions demonstrate the potential for generating complexes with diverse applications, including as catalysts in organic synthesis and material science. These findings offer insights into the design of metal-organic frameworks and catalysts for chemical transformations (Westerhausen et al., 2001).
Structural Analyses
The structure and properties of compounds derived from 2-(aminomethyl)pyridine have been explored through experimental and quantum chemical studies. These analyses contribute to a deeper understanding of molecular interactions, guiding the design of pharmaceuticals, agrochemicals, and materials with optimized properties (Singh et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-1-ethyl-3,5-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-12-6-7(2)10(13)8(3)9(12)5-11/h6H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFGXCJWAJNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C(=C1CN)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)
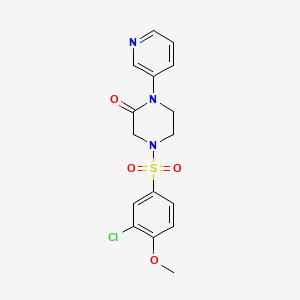
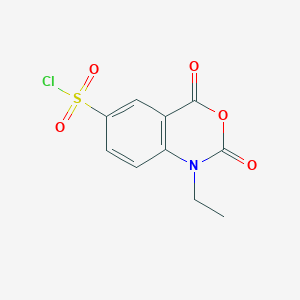
![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)

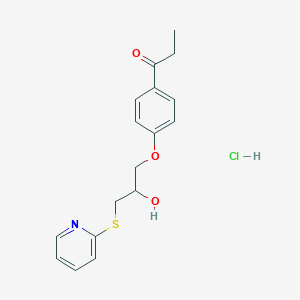
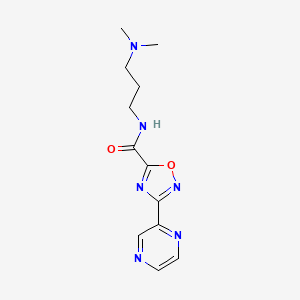
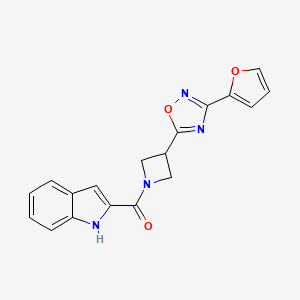
![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986712.png)
